molecular formula C6H4ClIO B1424305 3-Chloro-5-iodophenol CAS No. 861347-86-6

3-Chloro-5-iodophenol

Cat. No.: B1424305
CAS No.: 861347-86-6
M. Wt: 254.45 g/mol
InChI Key: QBNIBNUEBBJVFN-UHFFFAOYSA-N
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Description

3-Chloro-5-iodophenol is an organic compound with the molecular formula C6H4ClIO. It is a derivative of phenol, where the hydrogen atoms at positions 3 and 5 on the benzene ring are substituted with chlorine and iodine atoms, respectively. This compound is known for its versatility in various chemical reactions and applications, particularly in organic synthesis and medicinal chemistry .

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Chloro-5-iodophenol. For instance, the compound should be handled with care due to potential hazards. It may cause skin irritation, eye irritation, and respiratory discomfort . Moreover, its disposal should follow proper regulations for halogenated organic compounds to minimize environmental impact .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-5-iodophenol can be synthesized through several methods, including nucleophilic aromatic substitution and electrophilic halogenation. One common method involves the iodination of 3-chlorophenol using iodine and an oxidizing agent such as sodium iodate. The reaction typically occurs under mild conditions, with the iodine substituting the hydrogen atom at the 5-position of the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-iodophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Chloro-5-iodophenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Chloro-5-iodophenol is unique due to the presence of both chlorine and iodine atoms on the benzene ring. This dual substitution enhances its reactivity in various chemical reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

3-chloro-5-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClIO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNIBNUEBBJVFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80698909
Record name 3-Chloro-5-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80698909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861347-86-6
Record name 3-Chloro-5-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80698909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-5-iodophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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